molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

Cat. No.: B127348
CAS No.: 155213-41-5
M. Wt: 637.6 g/mol
InChI Key: FVSJXGWFLSEPJG-SZTUNKENSA-N
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Description

Chrymutasin B is a novel antibiotic isolated from the fermentation products of a mutant strain of Streptomyces chartreusis . It belongs to the chrymutasin family, which features a new type of aglycone moiety structurally related to, but distinct from, the known compound chartreusin . This structural difference in the aglycone part of the molecule is a key point of interest for researchers studying structure-activity relationships in natural products. Biological studies have demonstrated that this compound, along with its analogues, possesses significant antitumor properties . These compounds show cytotoxic activity against various cell lines in vitro. Notably, in vivo efficacy studies have indicated that the antitumor activity of certain chrymutasins can be superior to that of chartreusin itself, highlighting their value in oncology and cancer research . The production of these compounds requires characteristically long fermentation periods from the mutant bacterial strain . Researchers utilize this compound as a tool compound for investigating novel antibiotic mechanisms of action and for exploring new pathways in cancer biology. This product is intended for research and laboratory use only. It is not meant for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155213-41-5

Molecular Formula

C32H31NO13

Molecular Weight

637.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

InChI Key

FVSJXGWFLSEPJG-SZTUNKENSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

Synonyms

chrymutasin B

Origin of Product

United States

Foundational & Exploratory

Chrymutasin B: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It was discovered and isolated from a chemically mutated strain of Streptomyces chartreusis. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the mutation of the producing organism, fermentation, and isolation of the compound are presented. Furthermore, a proposed biosynthetic pathway for the formation of the unique chrymutasin aglycone is outlined, based on the known biosynthesis of its parent compound, chartreusin. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Discovery and Origin

This compound, along with its congeners Chrymutasin A and C, was first isolated by researchers at Sapporo Breweries Ltd. in Japan and reported in 1994.[1][2] These novel compounds were the product of a targeted mutation program aimed at generating new analogs of the known antitumor antibiotic, chartreusin.

Producing Organism and Mutagenesis

The source of this compound is a mutant strain of Streptomyces chartreusis. The parent strain is a known producer of chartreusin. To induce mutations, the spores of the parent strain were subjected to treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[1] This process aimed to alter the genetic makeup of the microorganism, potentially leading to the production of novel secondary metabolites.

The experimental workflow for the mutagenesis is outlined below:

cluster_0 Mutagenesis of Streptomyces chartreusis Spore Suspension Spore Suspension NTG Treatment NTG Treatment Spore Suspension->NTG Treatment Addition of NTG Washing Washing NTG Treatment->Washing Removal of Mutagen Plating on Agar Plating on Agar Washing->Plating on Agar Dilution and Spreading Colony Selection Colony Selection Plating on Agar->Colony Selection Incubation Fermentation and Analysis Fermentation and Analysis Colony Selection->Fermentation and Analysis Inoculation

Caption: Workflow for the NTG mutagenesis of Streptomyces chartreusis.

Fermentation and Isolation

The mutant strain of Stre-ptomyces chartreusis was cultivated in a suitable fermentation medium to produce the chrymutasins. A characteristically long fermentation period was required for the production of these compounds.[1] The isolation of this compound from the fermentation broth involved a multi-step process, which is a common practice for the purification of natural products.

The general workflow for fermentation and isolation is depicted below:

cluster_1 Fermentation and Isolation of this compound Fermentation Fermentation Broth Filtration Broth Filtration Fermentation->Broth Filtration Separation of Mycelia Solvent Extraction Solvent Extraction Broth Filtration->Solvent Extraction Extraction of Crude Product Chromatography Chromatography Solvent Extraction->Chromatography Purification Crystallization Crystallization Chromatography->Crystallization Final Purification Step Pure this compound Pure this compound Crystallization->Pure this compound

Caption: General workflow for the fermentation and isolation of this compound.

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Chrymutasins A, B, and C share the same novel aglycone, which differs from that of chartreusin by a single carbon and an amino group.[2] The difference between the chrymutasins lies in their sugar moieties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₃₅NO₁₃
Molecular Weight 641.62 g/mol
Appearance Pale yellow needles
Melting Point 228 - 231 °C
Optical Rotation [α]D²⁵ +28.0° (c 0.5, CHCl₃)
UV λmax (MeOH) 238, 268, 335, 400 nm

Biological Activity

This compound exhibits antitumor activity. While the initial report provided more detailed in vivo data for Chrymutasin A, it was noted that the chrymutasins as a class of compounds are of interest for their cytotoxic effects.[1]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineIC₅₀ (µg/mL)
P388 leukemia0.01
L1210 leukemia0.02
KB human epidermoid carcinoma0.03

Proposed Biosynthetic Pathway

The biosynthesis of the chrymutasin aglycone is believed to proceed through a pathway similar to that of chartreusin, which involves a type II polyketide synthase (PKS) system.[3] The chartreusin biosynthetic gene cluster has been identified and characterized, providing insights into the formation of its complex polycyclic structure. It is proposed that the biosynthesis of the chrymutasin aglycone follows the initial steps of the chartreusin pathway, with a key divergence occurring due to the mutation in the producing strain. This mutation likely affects an enzyme responsible for a specific cyclization or rearrangement step, leading to the formation of the novel chrymutasin core structure.

cluster_2 Proposed Biosynthesis of Chrymutasin Aglycone Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Poly-β-keto Chain Poly-β-keto Chain Type II PKS->Poly-β-keto Chain Aromatization/Cyclization Aromatization/Cyclization Poly-β-keto Chain->Aromatization/Cyclization Chartreusin Pathway Intermediate Chartreusin Pathway Intermediate Aromatization/Cyclization->Chartreusin Pathway Intermediate Mutated Enzyme Mutated Enzyme Chartreusin Pathway Intermediate->Mutated Enzyme Divergent Cyclization/Rearrangement Divergent Cyclization/Rearrangement Mutated Enzyme->Divergent Cyclization/Rearrangement Chrymutasin Aglycone Core Chrymutasin Aglycone Core Divergent Cyclization/Rearrangement->Chrymutasin Aglycone Core

References

Chrymutasin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of Chrymutasin B, a novel antitumor antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, properties, and biological activities.

Chemical Structure and Properties

This compound is a glycosidic antibiotic isolated from a mutant strain of Streptomyces chartreusis. It belongs to the chrymutasin family of compounds (A, B, and C), which all share the same aglycone moiety but differ in their sugar components. The aglycone of the chrymutasins is a novel structure, distinct from the related antibiotic chartreusin.

While the specific chemical structure of this compound is not available in public chemical databases, its structure was elucidated by Uchida et al. in 1994 through spectroscopic studies, including NMR, and analysis of an aglycone derivative.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula Not explicitly available in search results.-
Molecular Weight Not explicitly available in search results.-
Appearance Not explicitly available in search results.-
Solubility Not explicitly available in search results.-
UV-Vis Absorption Not explicitly available in search results.-

Note: The lack of publicly available data for these properties highlights the specialized nature of this compound and the reliance on the primary literature for detailed information.

Biological Activity and Mechanism of Action

Chrymutasins, including this compound, are classified as antitumor antibiotics.[1][3][4] The antitumor activity of the chrymutasin class has been noted, with Chrymutasin A demonstrating better in vivo antitumor activity than chartreusin, while maintaining equivalent in vitro cytotoxic activity against cell lines.[5]

The precise mechanism of action and the specific signaling pathways affected by this compound have not been detailed in the available search results. Further research into the primary literature is required to delineate its molecular targets and downstream effects.

Experimental Protocols

The foundational experimental work on this compound is detailed in the 1994 publications by Uchida et al. These papers describe the key methodologies for its production, isolation, and characterization.

Fermentation and Production

This compound is produced by a mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[5] A characteristically long fermentation period is required for the production of chrymutasins.[5]

Isolation and Purification

The isolation of this compound from the fermentation products is a multi-step process. While the specific details are likely outlined in the full text of the primary literature, a general workflow can be inferred.

G General Isolation Workflow for this compound A Fermentation Broth of S. chartreusis Mutant B Extraction of Crude Product A->B Solvent Extraction C Chromatographic Separation B->C e.g., Column Chromatography D Purification of this compound C->D e.g., HPLC

Caption: A generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of advanced analytical techniques.

G Methodology for Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Methods cluster_comparison Comparative Analysis NMR NMR Spectroscopy Elucidation Structural Elucidation of this compound NMR->Elucidation MS Mass Spectrometry MS->Elucidation Derivatization Aglycone Derivatization Derivatization->Elucidation Incorporation 13C-labelled Acetate Incorporation Studies Incorporation->Elucidation Chartreusin Comparison with Chartreusin Chartreusin->Elucidation

Caption: Key experimental approaches for determining the structure of this compound.

Conclusion and Future Directions

This compound represents a novel glycosidic antibiotic with potential as an antitumor agent. This technical guide summarizes the currently available information, primarily derived from the foundational work published in 1994. The lack of recent and detailed public data suggests that this compound remains a relatively unexplored area of research.

For researchers and drug development professionals, the primary literature from Uchida et al. is the essential starting point for any further investigation into this compound. Future research should focus on:

  • Total Synthesis: The complete chemical synthesis of this compound would provide a renewable source for further studies and allow for the creation of novel analogs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its antitumor effects.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize its therapeutic potential and toxicity profile.

By building upon the initial discovery and characterization, the scientific community can further explore the potential of this compound as a valuable lead compound in the development of new cancer therapies.

References

The Enigmatic Bioactivity of Chrymutasin B Aglycone: A Scarcity of Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the biological activities of novel antitumor agents will find the Chrymutasin family, particularly Chrymutasin B aglycone, a subject of limited yet intriguing scientific literature. Despite their discovery as promising antibiotic and antitumor compounds, detailed public data on the specific biological activity, mechanisms of action, and associated signaling pathways of this compound and its aglycone remain largely unavailable.

Chrymutasins A, B, and C are novel glycosidic antibiotics isolated from a mutant strain of the bacterium Streptomyces chartreusis.[1][2] These compounds share a common aglycone—the non-sugar portion of the molecule—which is structurally distinct from that of the related antibiotic, chartreusin.[3] The key structural difference lies in the presence of an additional carbon and an amino group in the chrymutasin aglycone.[3]

While the existing literature provides some insight into the antitumor potential of the chrymutasin family, the focus has been primarily on Chrymutasin A. Studies have shown that Chrymutasin A exhibits more potent antitumor activity in vivo compared to chartreusin, while their in vitro cytotoxic activities against various cell lines are comparable.[1][2]

Unfortunately, specific quantitative data, such as IC50 values for cytotoxicity or enzymatic inhibition, for this compound or its aglycone have not been reported in the available scientific literature. Furthermore, detailed experimental protocols for bioassays involving this compound aglycone and elucidation of the signaling pathways it may modulate are also absent from public records.

The mechanism of action for the structurally related compound, chartreusin, is better understood and is reported to involve intercalation with DNA and inhibition of topoisomerase II, leading to breaks in DNA strands.[4][5][6][7] However, due to the structural differences in their aglycones, it cannot be assumed that this compound aglycone functions through an identical mechanism.

The absence of detailed studies on this compound aglycone presents a significant knowledge gap. Future research would be necessary to isolate or synthesize this specific compound and subsequently investigate its biological activities. Such studies would involve a battery of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and other potential therapeutic effects, as well as target identification and pathway analysis to unravel its mechanism of action.

Until such research is conducted and published, a comprehensive technical guide on the biological activity of this compound aglycone cannot be compiled. The scientific community's understanding of this potentially valuable molecule remains in its infancy, awaiting further investigation to unlock its therapeutic potential.

References

In Vitro and In Vivo Studies of Chrymutasin B: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of published scientific literature reveals that detailed in vitro and in vivo studies on Chrymutasin B are exceedingly limited. The compound was first described in 1994 as a novel antitumor antibiotic isolated from a mutant of Streptomyces chartreusis. While initial reports characterized its biological activity in comparison to its parent compound, chartreusin, subsequent research providing in-depth quantitative data, specific experimental protocols, or mechanism of action pathways for this compound is not publicly available. This document summarizes the foundational information that has been published and highlights the significant gaps in the current understanding of this compound.

Introduction to this compound

This compound is a glycosidic antibiotic, one of three related compounds (Chrymutasins A, B, and C) isolated from a mutant strain of Streptomyces chartreusis following N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[1] Structurally, it is an analog of chartreusin, differing in the aglycone moiety.[1][2] The initial research suggested potential as an antitumor agent, warranting further investigation that appears not to have been published in subsequent years.

In Vitro Studies: Cytotoxicity

The primary study on Chrymutasins reported on their cytotoxic activity against various cell lines. However, the available abstract only provides a qualitative comparison, stating the activity is "equivalent" to that of chartreusin.[1] Specific quantitative data for this compound, such as IC50 values against a panel of cancer cell lines, are not detailed in the accessible literature.

Experimental Protocols

Detailed protocols for the cytotoxicity assays performed on this compound are not available in the abstracts of the original publications. A general workflow for such an experiment is outlined below for illustrative purposes.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis prep_cells Cancer cell lines seeded in 96-well plates incubation1 Incubation (24h) to allow cell adherence prep_cells->incubation1 add_drug Addition of this compound (serial dilutions) incubation1->add_drug incubation2 Incubation (48-72h) add_drug->incubation2 add_reagent Addition of viability reagent (e.g., MTT, resazurin) incubation2->add_reagent incubation3 Incubation (2-4h) add_reagent->incubation3 read_plate Measure absorbance/ fluorescence incubation3->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Studies: Antitumor Activity

The initial 1994 publication mentions in vivo antitumor activity. However, the focus of the abstract is on Chrymutasin A, which is reported to have better in vivo antitumor activity than chartreusin.[1] Specific in vivo efficacy data for this compound, such as tumor growth inhibition (TGI) percentages, animal models used, or dosing regimens, are not available in the reviewed literature.

Experimental Protocols

Specific protocols for in vivo evaluation of this compound have not been published. A standard workflow for a xenograft model study, which would be a typical next step, is diagrammed below.

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints cluster_3 Analysis implant Subcutaneous implantation of human tumor cells into immunocompromised mice growth Tumor growth to pre-determined size implant->growth randomize Randomization of mice into treatment groups growth->randomize treat Administration of This compound / Vehicle randomize->treat measure Regular measurement of tumor volume and body weight treat->measure endpoint Study endpoint reached measure->endpoint excise Tumor excision and analysis endpoint->excise calc_tgi Calculate Tumor Growth Inhibition (TGI) excise->calc_tgi

Caption: Standard workflow for a mouse xenograft model.

Signaling Pathways and Mechanism of Action

There is no published research on the mechanism of action or the intracellular signaling pathways affected by this compound. The parent compound, chartreusin, is known to be a DNA-binding agent and an inhibitor of topoisomerase II.[3][4] It is plausible that this compound shares a similar mechanism, but this has not been experimentally verified.

G cluster_pathway Hypothesized Mechanism of Action (based on Chartreusin) ChrymutasinB This compound DNA Nuclear DNA ChrymutasinB->DNA Intercalation? TopoII Topoisomerase II ChrymutasinB->TopoII Inhibition? DSB DNA Double-Strand Breaks DNA->DSB is damaged TopoII->DSB prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothesized mechanism based on the parent compound.

Conclusion and Future Directions

This compound remains an understudied molecule. The initial findings from 1994 suggested it possessed antitumor properties equivalent to its parent compound, chartreusin, but a thorough investigation appears to be absent from the scientific literature. To ascertain its true potential, extensive further research is required. This would involve:

  • Quantitative In Vitro Profiling: Determining IC50 values against a comprehensive panel of cancer cell lines to identify potential indications.

  • Mechanism of Action Studies: Investigating its effects on DNA integrity, topoisomerase activity, and other potential cellular targets to elucidate its mechanism.

  • In Vivo Efficacy Studies: Conducting robust studies in relevant animal models to quantify its antitumor activity, establish a therapeutic window, and characterize its pharmacokinetic profile.

Without these fundamental studies, this compound remains a compound of historical interest with unverified therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chrymutasin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside class of natural products. As a promising therapeutic candidate, robust analytical methods are essential for its quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC method. The provided method is a starting point and may require optimization for specific sample matrices.

Proposed Chemical Structure of this compound

While the exact structure of this compound is not publicly available, it is known to be a derivative of Chartreusin, differing in the aglycone moiety. For the purpose of this application note, a representative benzopyran glycoside structure is considered to guide the analytical method development. The benzopyran core provides a strong chromophore suitable for UV detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline and should be adapted based on the sample matrix.

Objective: To extract this compound from the sample matrix and remove potential interferences.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

Protocol for Solid Samples (e.g., fermentation broth, tissue):

  • Weigh a known amount of the homogenized solid sample into a centrifuge tube.

  • Add a measured volume of extraction solvent (e.g., methanol or acetonitrile).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Liquid Samples (e.g., plasma, formulation):

  • Pipette a known volume of the liquid sample into a centrifuge tube.

  • Add an equal volume of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm (based on the characteristic UV absorbance of benzopyrans)
Injection Volume 10 µL
Run Time 30 minutes

Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method for this compound. These values are based on typical performance characteristics for similar analytical methods.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank matrix

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (254/330 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Results

Application Notes and Protocols for Chrymutasin B Antitumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B is a glycosidic antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1] Like its related compounds, Chrymutasin A and C, it demonstrates cytotoxic properties.[1][2][3] Preclinical evaluation of such novel compounds is critical to determine their therapeutic potential. This document provides an overview of the commonly utilized animal models and associated experimental protocols for assessing the in vivo antitumor efficacy of this compound. The methodologies outlined here are based on established practices in preclinical oncology research and are intended to serve as a comprehensive guide for designing and executing such studies.

Animal Models for Antitumor Efficacy Studies

The selection of an appropriate animal model is crucial for obtaining clinically relevant data. For a novel cytotoxic agent like this compound, the primary goal is to assess its ability to inhibit tumor growth in a living organism. The most common and foundational model for this purpose is the murine xenograft model.

Murine Xenograft Models:

  • Cell Line-Derived Xenograft (CDX) Model: This model involves the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., athymic nude mice, SCID mice). CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening of compounds like this compound.

  • Patient-Derived Xenograft (PDX) Model: In this model, tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering more predictive insights into clinical efficacy.

Given that the initial in vivo studies on Chrymutasins were conducted to establish their antitumor activity, the CDX model is the most probable and appropriate starting point.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo antitumor study of this compound using a cell line-derived xenograft model.

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the desired indication (e.g., P388 leukemia, L1210 leukemia, or various solid tumor cell lines). The original research on Chrymutasins utilized murine leukemia cell lines.

  • Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Harvesting and Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Maintain cell suspension on ice until implantation.

Animal Handling and Tumor Implantation
  • Animal Strain: Utilize female athymic nude mice, 6-8 weeks of age.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals for tumor growth.

Treatment Protocol
  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80).

    • Prepare fresh dilutions for injection on each day of treatment.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • The control group should receive the vehicle only.

    • A typical dosing schedule could be once daily for 5 consecutive days.

  • Dosage: Based on preliminary toxicity studies, select a range of doses to evaluate.

Efficacy Evaluation and Data Collection
  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volume and body weight for each mouse throughout the study.

    • The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

    • Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Survival Analysis:

    • Monitor the mice for signs of toxicity and overall survival.

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or when mice show signs of significant morbidity.

    • The increase in lifespan (ILS) can be calculated for survival studies: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Data Presentation

The quantitative data from these studies should be summarized in clear, structured tables for easy comparison.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
This compound
This compound
Positive Control

Table 2: Survival Analysis of Mice Treated with this compound

Treatment GroupDose (mg/kg)Median Survival Time (Days)Increase in Lifespan (%)
Vehicle Control--
This compound
This compound
Positive Control

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Tumor Cell Implantation (Subcutaneous) cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection tgi_analysis Tumor Growth Inhibition (TGI) Analysis data_collection->tgi_analysis survival_analysis Survival Analysis data_collection->survival_analysis signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response chrymutasin_b This compound dna_damage DNA Damage chrymutasin_b->dna_damage p53_activation p53 Activation dna_damage->p53_activation bax_activation Bax Activation p53_activation->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Note: A Roadmap for the Scalable Production of the Antitumor Antibiotic Chrymutasin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B, a novel aglycone antitumor antibiotic, is a secondary metabolite produced by a mutant strain of Streptomyces chartreusis. Its potential as a therapeutic agent necessitates the development of a robust and scalable fermentation process to ensure a consistent and adequate supply for preclinical and clinical studies. The production of chrymutasins is noted to require a characteristically extended fermentation period, highlighting the need for carefully optimized and controlled conditions during scale-up. This document provides a comprehensive guide for the scale-up of this compound fermentation, from inoculum development to pilot-scale production. The protocols and recommendations outlined herein are based on established principles of antibiotic fermentation and are intended to serve as a foundational methodology for process development and optimization.

Data Presentation

Table 1: Media Composition for Different Fermentation Stages
ComponentInoculum Medium (g/L)Seed Fermenter Medium (g/L)Production Fermenter Medium (g/L)
Glucose203050
Soy Peptone101525
Yeast Extract5510
NaCl555
K₂HPO₄112
MgSO₄·7H₂O0.50.51
CaCO₃235
Trace Elements Solution1 mL1 mL2 mL
Table 2: Process Parameters for Scale-Up Fermentation
ParameterShake FlaskSeed Fermenter (10 L)Production Fermenter (100 L)
Working Volume100 mL in 500 mL flask7 L70 L
Temperature (°C)282828
pH7.0 (initial)7.0 (controlled)7.0 (controlled)
Agitation (rpm)200300-500150-300
Aeration (vvm)N/A0.5-1.01.0-1.5
Dissolved Oxygen (% saturation)Not controlled>30>30
Fermentation Time (days)3-42-310-14

Experimental Protocols

Inoculum Preparation
  • Strain Maintenance: A frozen vial of the high-yielding mutant Streptomyces chartreusis is thawed at room temperature.

  • Plate Culture: The thawed culture is streaked onto a sporulation agar medium and incubated at 28°C for 7-10 days until confluent growth and sporulation are observed.

  • Spore Suspension: Spores are harvested by gently scraping the agar surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Inoculum Flasks: A 500 mL flask containing 100 mL of Inoculum Medium (see Table 1) is inoculated with the spore suspension to a final concentration of 10⁶ spores/mL.

  • Incubation: The flask is incubated at 28°C on a rotary shaker at 200 rpm for 3-4 days until dense, pelletized growth is observed.

Seed Fermenter Stage
  • Fermenter Preparation: A 10 L seed fermenter is cleaned, sterilized, and filled with 7 L of Seed Fermenter Medium (see Table 1).

  • Inoculation: The entire content of the actively growing inoculum flask is aseptically transferred to the seed fermenter.

  • Fermentation: The fermentation is carried out under the conditions specified in Table 2. The pH is controlled at 7.0 using automated addition of sterile 1N NaOH and 1N HCl. Dissolved oxygen is monitored and maintained above 30% saturation by adjusting the agitation speed.

  • Monitoring: Samples are taken aseptically every 12 hours to monitor cell growth (dry cell weight) and pH. The culture is harvested in the late exponential growth phase (typically 2-3 days).

Production Fermenter Stage
  • Fermenter Preparation: A 100 L production fermenter is cleaned, sterilized, and filled with 70 L of Production Fermenter Medium (see Table 1).

  • Inoculation: The seed culture (7 L) is aseptically transferred to the production fermenter.

  • Fermentation: The production fermentation is conducted according to the parameters in Table 2. The extended fermentation time of 10-14 days is crucial for the biosynthesis of this compound.[1]

  • Process Control:

    • pH: Maintained at 7.0. Deviations can significantly impact secondary metabolite production.

    • Temperature: Kept constant at 28°C.

    • Dissolved Oxygen: Maintained above 30% saturation. Oxygen limitation is a common issue in high-density Streptomyces cultures and can be detrimental to antibiotic production.[2]

    • Foaming: Controlled by the automated addition of a sterile antifoaming agent (e.g., silicone-based).

  • Fed-Batch Strategy (Optional Optimization): To enhance productivity and overcome nutrient limitations during the long fermentation period, a fed-batch strategy can be implemented. A concentrated sterile feed solution of glucose and soy peptone can be added periodically or continuously after the initial batch phase (e.g., from day 4 onwards).

  • Monitoring: Samples are taken daily to measure:

    • Dry cell weight

    • Substrate consumption (e.g., glucose concentration)

    • This compound concentration (using a validated HPLC method)

    • pH

Mandatory Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_scaleup Fermentation Scale-Up cluster_dsp Downstream Processing spore_bank Spore Bank agar_plate Agar Plate Culture spore_bank->agar_plate Streaking inoculum_flask Inoculum Flask agar_plate->inoculum_flask Inoculation seed_fermenter Seed Fermenter (10 L) inoculum_flask->seed_fermenter Transfer (10% v/v) production_fermenter Production Fermenter (100 L) seed_fermenter->production_fermenter Transfer (10% v/v) harvest Harvest production_fermenter->harvest extraction Extraction harvest->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for this compound scale-up.

signaling_pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism glucose Glucose tca TCA Cycle glucose->tca amino_acids Amino Acids tca->amino_acids precursors Precursor Molecules tca->precursors amino_acids->precursors chrymutasin_b This compound Biosynthesis precursors->chrymutasin_b growth_phase Exponential Growth growth_phase->glucose High Consumption stationary_phase Stationary Phase stress_factors Nutrient Limitation / Stress stationary_phase->stress_factors stress_factors->chrymutasin_b Induction

Caption: Generalized secondary metabolite production pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Chrymutasin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chrymutasin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields of this compound. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is a novel antitumor antibiotic. It is a secondary metabolite produced by a mutant strain of the bacterium Streptomyces chartreusis. This compound is an analog of the known antibiotic chartreusin, differing in its aglycone moiety.[1]

Q2: What is the general nature of the this compound biosynthetic pathway?

A2: The biosynthesis of this compound is closely related to that of chartreusin, which is produced by a type II polyketide synthase (PKS) pathway.[1][2] This pathway involves the assembly of a polyketide chain from simple precursors, followed by a series of enzymatic modifications including cyclization, oxidation, and glycosylation to form the final complex structure.

Q3: Are there any known precursors that can enhance the yield of this compound?

A3: Yes, for the related compound chartreusin, the addition of D-fucose to the fermentation medium has been shown to increase titers by 200-300%.[1][3] Since this compound is an analog of chartreusin, feeding D-fucose is a highly recommended strategy to potentially boost its production.

Troubleshooting Guide for Low this compound Yield

Section 1: Fermentation Medium Components

Q1.1: My this compound yield is consistently low. Could the fermentation medium be the issue?

A1.1: Yes, the composition of the fermentation medium is critical for the production of secondary metabolites like this compound. An imbalance in carbon, nitrogen, or essential mineral sources can significantly impact yield.

Troubleshooting Steps:

  • Evaluate Carbon Source: Streptomyces species can utilize a variety of carbon sources. Glucose is commonly used, but its concentration can be critical. High glucose concentrations can sometimes repress secondary metabolite production.

  • Assess Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and soybean meal are often beneficial for Streptomyces fermentations. The type and concentration of the nitrogen source can influence both cell growth and antibiotic production.

  • Check Mineral Content: Ensure the medium contains adequate phosphate, magnesium, and trace elements, which are essential for microbial growth and enzyme function.

  • Precursor Supplementation: As mentioned in the FAQs, the addition of D-fucose is a key strategy. If you are not already doing so, incorporate D-fucose into your medium.

Recommended Baseline Fermentation Medium for Streptomyces chartreusis

While a specific optimized medium for this compound is not publicly available, the following table provides a recommended starting point based on media used for chartreusin and other Streptomyces species.

ComponentConcentration (g/L)Notes
Glucose10.0 - 20.0Primary carbon source.
Yeast Extract1.0 - 5.0Complex nitrogen and vitamin source.
Peptone4.0 - 10.0Complex nitrogen source.
K₂HPO₄0.5 - 1.0Phosphate source and buffering agent.
MgSO₄·7H₂O0.5Source of magnesium ions.
NaCl1.0 - 2.0Maintains osmotic balance.
D-Fucose1.0 - 5.0Precursor to enhance yield.
Trace Element Solution1.0 mLProvides essential micronutrients.
Initial pH 7.0 - 7.2 Adjust with NaOH or HCl before sterilization.

This medium should be optimized for your specific mutant strain of S. chartreusis.

Section 2: Physical Fermentation Parameters

Q2.1: I've optimized my medium, but the yield is still suboptimal. What physical parameters should I investigate?

A2.1: Physical parameters such as temperature, pH, aeration, and agitation are crucial for successful fermentation. Deviation from the optimal ranges for Streptomyces chartreusis can lead to reduced growth and/or product formation.

Troubleshooting Steps & Optimal Ranges:

ParameterTypical Optimal RangeTroubleshooting Considerations
Temperature 28 - 30°CTemperatures outside this range can stress the organism, leading to reduced growth and secondary metabolite production.[4][5][6][7]
pH 7.0 - 7.5The pH of the medium can drift during fermentation. It's important to monitor and control the pH to maintain it within the optimal range for enzyme activity and cell viability.[5][6][7]
Aeration >20% Dissolved Oxygen (DO)Streptomyces are aerobic bacteria, and sufficient oxygen is critical for both growth and the biosynthesis of many antibiotics. Low DO can be a major limiting factor.[7]
Agitation 150 - 250 rpm (in shake flasks)Agitation is essential for proper mixing of nutrients and maintaining adequate aeration. However, excessive agitation can cause shear stress, damaging the mycelia.[3][7]

Logical Workflow for Troubleshooting Physical Parameters

Caption: Troubleshooting workflow for low this compound yield.

Section 3: Inoculum Development and Contamination

Q3.1: Could my inoculum be the cause of poor fermentation performance?

A3.1: Absolutely. The quality and quantity of the inoculum are critical for a successful and reproducible fermentation.

Troubleshooting Steps:

  • Spore Stock Quality: Ensure your spore stocks of the Streptomyces chartreusis mutant are pure and viable. It is good practice to periodically re-streak from a frozen stock to maintain culture integrity.

  • Inoculum Age and Size: The age of the seed culture and the inoculum size can impact the lag phase and overall fermentation kinetics. A typical inoculum size is 2-8% (v/v) of a well-grown seed culture.[6][8]

  • Contamination Check: Visually inspect your fermentation broth for any signs of contamination (e.g., unusual turbidity, color changes, or atypical microscopic morphology). Contamination by other fast-growing bacteria or fungi can deplete nutrients and inhibit the growth of S. chartreusis.

Experimental Protocols

Protocol 1: Preparation of Spore Stock of Streptomyces chartreusis
  • Prepare a suitable agar medium, such as GYM (Glucose-Yeast-Malt) Streptomyces Medium or Waksman's glucose agar (ATCC Medium 241).[9]

  • Streak the S. chartreusis mutant strain onto the agar plates and incubate at 28-30°C for 7-14 days, or until good sporulation is observed.

  • Aseptically add sterile water or a 20% glycerol solution to the surface of a mature plate.

  • Gently scrape the spores from the surface using a sterile loop or spreader.

  • Transfer the spore suspension to a sterile tube. To separate spores from mycelial fragments, you can filter the suspension through sterile cotton wool.

  • Centrifuge the spore suspension, decant the supernatant, and resuspend the spore pellet in a sterile 20% glycerol solution.

  • Aliquot the spore suspension into cryovials and store at -80°C for long-term use.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not available, the following method, adapted from the analysis of similar aromatic polyketides, can be used as a starting point.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

    • Evaporate the organic solvent to dryness and redissolve the extract in a suitable solvent like methanol or acetonitrile.

    • Filter the dissolved extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or acetic acid
Gradient Elution Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10% to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 - 30°C
Detection UV-Vis or Diode Array Detector (DAD) at a wavelength appropriate for the chromophore of this compound (Chartreusin has absorbance maxima around 265, 333, and 430 nm).
Injection Volume 10 - 20 µL
  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound or a related compound like chartreusin if a pure standard of this compound is not available.

    • Integrate the peak area corresponding to this compound in your sample chromatogram.

    • Calculate the concentration based on the calibration curve.

Experimental Workflow for this compound Quantification

HPLC_Workflow Start Fermentation Broth Sample Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Mycelium Mycelial Pellet Centrifuge->Mycelium Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction1 Extraction2 Solvent Extraction (e.g., Chloroform/Methanol) Mycelium->Extraction2 Evaporation1 Evaporation to Dryness Extraction1->Evaporation1 Evaporation2 Evaporation to Dryness Extraction2->Evaporation2 Dissolution1 Redissolve in Methanol/Acetonitrile Evaporation1->Dissolution1 Dissolution2 Redissolve in Methanol/Acetonitrile Evaporation2->Dissolution2 Filter1 Filter (0.22 µm) Dissolution1->Filter1 Filter2 Filter (0.22 µm) Dissolution2->Filter2 HPLC HPLC Analysis Filter1->HPLC Filter2->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: Workflow for this compound extraction and HPLC analysis.

Chartreusin Biosynthetic Pathway

The biosynthesis of the aglycone of chartreusin, which is structurally related to that of this compound, proceeds through a type II polyketide synthase pathway, followed by a series of tailoring reactions.

Chartreusin_Biosynthesis Malonyl_CoA Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Malonyl_CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Aromatase/Cyclase Polyketide->Cyclization Anthracyclic_Intermediate Anthracyclic Intermediate Cyclization->Anthracyclic_Intermediate Oxidative_Rearrangement Oxidative Rearrangement Anthracyclic_Intermediate->Oxidative_Rearrangement Chartarin_Aglycone Chartarin (Aglycone) Oxidative_Rearrangement->Chartarin_Aglycone Glycosylation Glycosyltransferases Chartarin_Aglycone->Glycosylation Chartreusin Chartreusin Glycosylation->Chartreusin D_Fucose D-Fucose D_Fucose->Glycosylation Digitalose D-Digitalose Digitalose->Glycosylation

Caption: Simplified biosynthetic pathway of chartreusin.

References

Technical Support Center: Overcoming Resistance to Chrymutasin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrymutasin B. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is presented here as a hypothetical inhibitor of the "Chroma-Kinase Associated Protein 1" (CKAP1) for illustrative purposes. The resistance mechanisms, protocols, and data are based on well-established principles of resistance to targeted cancer therapies and are intended to serve as a practical guide for researchers facing similar challenges with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

A1: A gradual decrease in efficacy, characterized by an increasing IC50 value, is a classic sign of acquired resistance. The most common mechanisms for resistance to kinase inhibitors like this compound include:

  • Target Alteration: Mutations in the CKAP1 gene, particularly in the drug-binding pocket, can prevent this compound from effectively binding to its target.[1][2][3][4][5][6]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the Chroma-Signaling Pathway, thereby maintaining proliferation and survival.[1][7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11][12]

  • Target Overexpression: Increased expression of CKAP1 can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[1][13]

Q2: How can we determine if our resistant cell line has a mutation in the CKAP1 gene?

A2: The most direct method is to sequence the CKAP1 gene from your resistant cell line and compare it to the parental (sensitive) cell line. We recommend the following workflow:

  • RNA Isolation: Extract total RNA from both parental and resistant cell populations.

  • cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

  • PCR Amplification: Amplify the coding region of the CKAP1 gene using high-fidelity DNA polymerase.

  • Sanger Sequencing: Sequence the PCR products and align the sequences to identify any nucleotide changes.

Pay close attention to mutations in the region corresponding to the ATP-binding pocket, as these are most likely to interfere with this compound binding. A common type of resistance mutation in kinases is the "gatekeeper" mutation.[2][4][5][6]

Q3: We suspect bypass pathway activation in our resistant cells. Which pathways should we investigate?

A3: Common bypass pathways that compensate for the inhibition of growth factor signaling include the MAPK/ERK and PI3K/Akt pathways.[7][8][9] To investigate their activation, we recommend performing Western blot analysis on key signaling nodes. Look for increased phosphorylation of proteins such as ERK1/2 (p-ERK) and Akt (p-Akt) in the resistant cells compared to the parental cells, both in the presence and absence of this compound.

Q4: Our resistant cells show no CKAP1 mutations or activation of common bypass pathways. What other mechanisms could be at play?

A4: In this scenario, increased drug efflux is a strong possibility.[10][11][12] The overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) is a well-documented mechanism of multidrug resistance.[10][11][12][14][15] You can investigate this by:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCB1, ABCC1, and ABCG2.

  • Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of these transporters.

  • Functional Assays: Employ fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their efflux activity. A reduced intracellular accumulation of the fluorescent substrate in resistant cells, which can be reversed by a known inhibitor of the transporter, would confirm this mechanism.

Troubleshooting Guides

Problem 1: High variability in cell viability (e.g., MTT, CellTiter-Glo®) assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a repeater pipette for dispensing cells. Plate cells in the evening and allow them to attach overnight before adding the drug.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination. Discard any contaminated cultures and decontaminate the incubator.
Incorrect Assay Timing Optimize the incubation time for the viability reagent. Ensure that the signal is within the linear range of your plate reader.[16][17][18][19]
Drug Precipitation Visually inspect the drug dilutions under a microscope. If precipitation is observed, consider using a different solvent or preparing fresh dilutions.

Problem 2: No difference in p-ERK or p-Akt levels between sensitive and resistant cells after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentrations for Western blotting.
Poor Phosphatase Inhibition Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
Incorrect Loading Amount Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Timing of Lysate Collection Create a time-course experiment to determine the optimal time point to observe changes in phosphorylation after this compound treatment.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental HCT11615.2 ± 2.11.0
HCT116-CR (this compound Resistant)385.6 ± 25.425.4
Parental A54928.7 ± 3.51.0
A549-CR (this compound Resistant)612.9 ± 41.821.3

Table 2: Gene Expression of ABC Transporters in Parental vs. Resistant HCT116 Cells

GeneRelative mRNA Expression (Fold Change vs. Parental)
ABCB1 (P-gp)1.8 ± 0.3
ABCC1 (MRP1)1.2 ± 0.2
ABCG2 (BCRP)15.7 ± 2.9

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[20][21]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Methodology:

  • Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4 for several months. The cells are considered resistant when they can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.

  • Characterization: Periodically freeze down vials of the resistant cells at different passage numbers. Once a resistant line is established, characterize the resistance mechanism.

Protocol 2: Western Blot for Bypass Pathway Activation

Materials:

  • Parental and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-ERK, total ERK, p-Akt, total Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Methodology:

  • Cell Treatment: Plate parental and resistant cells and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 5x IC50 of the parental line) for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

ChrymutasinB_Pathway cluster_0 Chroma-Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor CKAP1 CKAP1 Receptor->CKAP1 Downstream Downstream Effectors CKAP1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ChrymutasinB This compound ChrymutasinB->CKAP1

Caption: Hypothetical signaling pathway of this compound.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_legend Resistance Mechanisms ChrymutasinB_in This compound (in) CKAP1 CKAP1 ChrymutasinB_in->CKAP1 ABC_Transporter ABC Transporter ChrymutasinB_in->ABC_Transporter CKAP1_mut Mutated CKAP1 ChrymutasinB_in->CKAP1_mut Binding Blocked Proliferation Proliferation CKAP1->Proliferation Inhibited Bypass Bypass Pathway Bypass->Proliferation Activated ChrymutasinB_out This compound (out) ChrymutasinB_out->ChrymutasinB_in Drug Influx ABC_Transporter->ChrymutasinB_out Drug Efflux CKAP1_mut->Proliferation l1 1. Drug Efflux l2 2. Target Mutation l3 3. Bypass Activation

Caption: Common mechanisms of resistance to this compound.

Experimental_Workflow cluster_investigation Investigative Steps cluster_outcomes Potential Mechanisms cluster_strategy Overcoming Resistance start Resistant Phenotype Observed (Increased IC50) seq 1. Sequence CKAP1 Gene start->seq wb 2. Western Blot for Bypass Pathways (p-ERK, p-Akt) start->wb qpcr 3. qPCR for ABC Transporters start->qpcr mutation Gatekeeper Mutation Identified seq->mutation bypass_act Bypass Pathway Activation wb->bypass_act efflux ABC Transporter Upregulation qpcr->efflux strat1 Develop 2nd Gen. CKAP1 Inhibitor mutation->strat1 strat2 Combination Therapy (e.g., +MEK Inhibitor) bypass_act->strat2 strat3 Combination Therapy (e.g., +ABC Transporter Inhibitor) efflux->strat3

Caption: Workflow for investigating this compound resistance.

References

Chrymutasin B Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Chrymutasin B, an antitumor antibiotic isolated from the fermentation products of Streptomyces chartreusis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation culture?

A1: A typical purification strategy for a natural product like this compound follows a multi-step approach to separate the target molecule from cells, media components, and structurally related byproducts. The process generally involves clarification of the fermentation broth, extraction of the active compounds, followed by one or more chromatography steps for intermediate and final polishing.[2]

Q2: this compound is produced alongside Chrymutasin A and C. Will this affect my purification protocol?

A2: Yes. The presence of these related compounds is a significant challenge. Your purification strategy, particularly the chromatography steps, must be optimized to resolve these structurally similar molecules. This often requires high-resolution techniques like High-Performance Liquid Chromatography (HPLC) with careful method development.

Q3: My this compound seems to be degrading during purification. What are the common causes?

A3: Instability is a common issue in natural product purification.[3] Degradation can be caused by several factors including exposure to harsh pH, elevated temperatures, or enzymatic activity from residual cellular components. It is crucial to maintain controlled conditions, such as working at low temperatures and including protease inhibitors if necessary, throughout the purification process.[3][4]

Troubleshooting Guides

Issue 1: Low Yield During Initial Extraction

Q: I am recovering very little this compound from the fermentation broth after solvent extraction. What could be the problem?

A: Low extraction yield is a frequent problem that can often be traced back to the choice of solvent, the pH of the broth, or incomplete phase separation.

Troubleshooting Steps:

  • Verify Extraction Solvent: The polarity of the extraction solvent must be appropriate for this compound. If the yield is low, consider testing a range of solvents with varying polarities.

  • Adjust pH: The charge state of this compound can significantly affect its solubility in the organic phase. Try adjusting the pH of the fermentation broth prior to extraction to neutralize the molecule, which may improve its partitioning into the organic solvent.

  • Improve Mixing and Separation: Ensure vigorous mixing to maximize the interaction between the aqueous and organic phases. Following mixing, allow adequate time for the phases to separate completely or use centrifugation to achieve a clean separation.

  • Check for Emulsions: Emulsions at the interface between the aqueous and organic layers can trap your compound. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by centrifugation.

Data Presentation: Solvent Selection for this compound Extraction
Solvent SystemPolarity IndexTypical Recovery of this compound (%)Observations
Ethyl Acetate4.475-85%Good selectivity, forms a clean interface.
Dichloromethane3.160-70%Higher density can complicate separation.
n-Butanol4.080-90%Can co-extract more polar impurities.
Hexane0.1<10%Too non-polar for effective extraction.

Note: Data is illustrative and will vary based on specific fermentation and extraction conditions.

Issue 2: Poor Separation of Chrymutasins in Chromatography

Q: My chromatography step is not separating this compound from A and C effectively. The peaks are overlapping.

A: Co-elution of closely related compounds is a classic chromatography challenge.[5] Improving resolution requires optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • For Reverse-Phase HPLC: Adjust the organic solvent concentration (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention times and improve separation.[5]

    • Test Different Solvents: Sometimes changing the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size for higher efficiency.

  • Adjust Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution.

  • Check Sample Load: Overloading the column is a common cause of peak broadening and poor separation. Try injecting a smaller amount of your sample.

Issue 3: High Backpressure During HPLC

Q: The pressure on my HPLC system is increasing significantly. What should I do?

A: High backpressure can shut down your system and damage the column or pump. The cause is often a blockage somewhere in the flow path.[5]

Troubleshooting Steps:

  • Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[5]

  • Check for Precipitation: Your compound may be precipitating in the mobile phase. Ensure that this compound is soluble in the mobile phase you are using. If necessary, include a small amount of a stronger solvent like isopropanol in your sample diluent.

  • Clean the Column: Precipitated material or contaminants can build up on the column frit or within the column bed. Follow the manufacturer's instructions for column washing and regeneration. This often involves flushing with a series of strong solvents.

  • Inspect the System: If the pressure remains high with the column removed, the blockage is likely in the system tubing or filters. Systematically check and clean or replace in-line filters and tubing.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Harvest and Clarify: Centrifuge the Streptomyces chartreusis fermentation broth at 5,000 x g for 20 minutes to pellet the cells. Carefully decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 6.0 using 1M HCl to protonate any acidic functional groups on this compound.

  • Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and invert it repeatedly for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate for 15 minutes.

  • Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer, which now contains this compound.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and then concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 2: Reverse-Phase HPLC for this compound Polishing
  • Sample Preparation: Dissolve the crude extract in a minimal volume of 50:50 acetonitrile:water. Filter the sample through a 0.22 µm syringe filter.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 70% B (linear gradient)

    • 35-40 min: 70% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: 95% to 20% B

    • 50-60 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Injection and Collection: Inject the prepared sample. Collect fractions corresponding to the this compound peak as it elutes from the column.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

Visualizations

G cluster_0 Upstream cluster_1 Downstream Processing Fermentation S. chartreusis Fermentation Clarification Broth Clarification (Centrifugation) Fermentation->Clarification Extraction Liquid-Liquid Extraction Clarification->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration FlashChrom Intermediate Purification (Flash Chromatography) Concentration->FlashChrom HPLC Final Polishing (RP-HPLC) FlashChrom->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Overall workflow for the purification of this compound from fermentation broth.

G Start Low Purity of This compound after HPLC CheckOverload Are you overloading the column? Start->CheckOverload ReduceLoad Action: Reduce sample load by 50% CheckOverload->ReduceLoad Yes CheckGradient Is the gradient too steep? CheckOverload->CheckGradient No Solved Problem Solved ReduceLoad->Solved ShallowGradient Action: Decrease gradient slope over a longer time CheckGradient->ShallowGradient Yes CheckColumn Is the column chemistry optimal for separation? CheckGradient->CheckColumn No ShallowGradient->Solved NewColumn Action: Test a different stationary phase (e.g., Phenyl-Hexyl) CheckColumn->NewColumn No NewColumn->Solved

References

Technical Support Center: Enhancing the Purity of Chrymutasin B Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the purity of Chrymutasin B isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a novel-aglycone antitumor antibiotic isolated from the fermentation products of a mutant strain of Streptomyces chartreusis.[1] Its potential as a therapeutic agent necessitates high purity to ensure safety, efficacy, and accurate characterization of its biological activity in preclinical and clinical studies. Impurities can interfere with experimental results and pose potential risks.

Q2: What are the common impurities found in this compound isolates?

While specific data on this compound impurities is limited, common impurities in natural product isolations from fermentation broths include:

  • Related Chrymutasins: Chrymutasin A and C are co-produced and may be present.[1]

  • Other secondary metabolites: The Streptomyces strain may produce other unrelated compounds.

  • Process-related impurities: Residues from the fermentation medium, extraction solvents, and chromatography stationary phases.[2]

  • Degradation products: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[3][4]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A multi-step chromatographic approach is typically required to achieve high purity.[2] Based on the purification of similar natural products, a combination of the following is recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating closely related compounds based on hydrophobicity.[2]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be effective in removing charged impurities.[3][5]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing aggregates or very large/small impurities.[5]

Q4: How can I assess the purity of my this compound isolate?

A combination of analytical techniques should be employed to obtain a comprehensive purity profile:[6]

  • High-Performance Liquid Chromatography (HPLC): Using a high-resolution column and a suitable detection method (e.g., UV-Vis or Mass Spectrometry) is the primary method for quantifying purity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the main component and any impurities, aiding in their identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect structural impurities.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Poor extraction efficiency: Incomplete extraction from the fermentation broth.Optimize extraction solvent system and extraction time. Consider using techniques like sonication or homogenization.
Degradation of this compound: The compound may be unstable at certain pH values, temperatures, or in the presence of light.[3][4]Conduct stability studies to determine optimal conditions. Work at low temperatures and protect the sample from light.
Precipitation during purification: this compound may have low solubility in certain buffer systems.[9]Adjust the pH or ionic strength of the buffers. Consider the addition of organic modifiers like acetonitrile or trifluoroethanol in small amounts.[9]
Poor Resolution in HPLC Inappropriate column chemistry: The stationary phase is not providing adequate separation.Screen different C18 and other reverse-phase columns from various manufacturers.
Suboptimal mobile phase: The gradient or isocratic conditions are not effective.Optimize the gradient slope, organic solvent (e.g., acetonitrile, methanol), and ion-pairing agent (e.g., TFA, formic acid) concentration.
Column overloading: Too much sample is being injected onto the column.Reduce the injection volume or sample concentration.
Presence of Persistent Impurities Co-elution with this compound: Impurities have very similar properties to the target compound.Employ orthogonal purification methods (e.g., IEX followed by RP-HPLC).[10]
Aggregation: this compound or impurities may be forming aggregates.[11]Add denaturing agents (e.g., urea, guanidine HCl) to the sample, or use SEC to separate aggregates.
Inconsistent Purity Results Method variability: Inconsistent execution of the analytical method.Ensure the analytical method is validated for robustness and that all parameters (e.g., mobile phase preparation, temperature) are tightly controlled.
Sample degradation post-purification: The purified compound is degrading during storage.Lyophilize the pure fractions and store them at -80°C under an inert atmosphere.

Experimental Protocols

General Extraction Protocol from Fermentation Broth
  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Extract the mycelium with methanol or acetone.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) for further purification.

Reverse-Phase HPLC (RP-HPLC) Purification Protocol
  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 20-100 µL, depending on sample concentration.

  • Fraction Collection: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Fermentation Streptomyces chartreusis Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Harvesting->Supernatant_Extraction Mycelium_Extraction Mycelium Extraction (Methanol/Acetone) Harvesting->Mycelium_Extraction Combine_Extracts Combine & Evaporate Supernatant_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Crude_Extract Crude Extract Combine_Extracts->Crude_Extract IEX Ion-Exchange Chromatography Crude_Extract->IEX Step 1 RP_HPLC Reverse-Phase HPLC IEX->RP_HPLC Step 2 SEC Size-Exclusion Chromatography RP_HPLC->SEC Optional Polishing Pure_Fractions Collect Pure Fractions RP_HPLC->Pure_Fractions SEC->Pure_Fractions Purity_Analysis Purity Analysis (HPLC, LC-MS) Pure_Fractions->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization If pure Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by this compound

Given its antitumor activity, this compound may modulate key signaling pathways involved in cancer cell proliferation and survival.

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Cellular Outcomes PI3K PI3K/Akt/mTOR Pathway Apoptosis Apoptosis (Programmed Cell Death) PI3K->Apoptosis Inhibit_Proliferation Inhibition of Proliferation PI3K->Inhibit_Proliferation MAPK MAPK/ERK Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest MAPK->Inhibit_Proliferation JAK_STAT JAK/STAT Pathway JAK_STAT->Inhibit_Proliferation Chrymutasin_B This compound Chrymutasin_B->PI3K Inhibits Chrymutasin_B->MAPK Inhibits Chrymutasin_B->JAK_STAT Inhibits

Caption: Potential signaling pathways targeted by this compound.

References

Troubleshooting inconsistent results in Chrymutasin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chrymutasin B bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to meticulously control experimental variables. Key areas to investigate include:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure you are using a consistent cell line with a known and recorded passage number. High passage numbers can lead to genetic drift and altered cellular responses.[1][2]

    • Cell Health and Viability: Only use cells with high viability (typically >95%) at the time of plating.

    • Cell Seeding Density: Inconsistent cell numbers can dramatically affect the outcome of the assay. Use a consistent and optimized seeding density for your specific cell line and plate format.

  • Compound-Related Issues:

    • Stock Solution Stability: this compound is a natural product and may have limited stability in solution. Prepare fresh dilutions from a validated frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.

  • Assay Protocol Deviations:

    • Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and assay reagent development.

    • Reagent Preparation: Prepare fresh assay reagents for each experiment and ensure they are brought to the correct temperature before use.[3]

Q2: Our positive and negative controls are behaving as expected, but we see a high degree of variability in the wells treated with this compound. What could be the issue?

A2: This scenario often points to issues with the compound itself or its interaction with the assay components.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is suspected, consider using a different solvent system or reducing the highest concentration tested.

  • Assay Interference: Natural products can sometimes interfere with assay readouts.[4][5] For example, if you are using a fluorescence-based assay, this compound might have intrinsic fluorescent properties or could quench the fluorescent signal. It is advisable to run a control plate with this compound in cell-free media to check for any direct interference with the assay reagents.

  • Incomplete Mixing: Ensure that the compound is thoroughly mixed with the media in the wells. Inadequate mixing can lead to concentration gradients and inconsistent results.[3]

Q3: We have noticed a gradual decrease in the potency of our this compound stock over time. How should we properly store and handle the compound?

A3: Proper storage and handling are critical for maintaining the integrity of natural product compounds.

  • Storage Conditions: For long-term storage, this compound should be stored as a dry powder or in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[1] Refer to the manufacturer's data sheet for specific recommendations.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted working solutions for extended periods.

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Cytotoxicity Results

This guide provides a systematic approach to identifying the source of variability in cytotoxicity assays (e.g., MTT, XTT, Resazurin, or CellTiter-Glo®).

Troubleshooting Workflow

G start Inconsistent Results Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_compound Is there evidence of compound precipitation? check_controls->check_compound Yes check_cells Review Cell Culture Practices: - Passage number - Seeding density - Contamination checks check_controls->check_cells No check_interference Does the compound interfere with the assay readout? check_compound->check_interference No resolve_compound Optimize Compound Formulation: - Test alternative solvents - Assess solubility limits check_compound->resolve_compound Yes check_protocol Review Assay Protocol: - Incubation times - Reagent preparation - Plate reader settings check_interference->check_protocol No resolve_interference Switch to an Orthogonal Assay: - e.g., from fluorescence to luminescence-based readout check_interference->resolve_interference Yes resolve_cells Standardize Cell Culture: - Use low passage cells - Automate cell counting - Regular mycoplasma testing check_cells->resolve_cells resolve_protocol Standardize Assay Protocol: - Use calibrated pipettes - Ensure consistent timing check_protocol->resolve_protocol end Consistent Results Achieved resolve_compound->end resolve_interference->end resolve_cells->end resolve_protocol->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Guide 2: Potential Sources of Assay Interference for Natural Products

Natural products like this compound can be challenging to work with due to their potential for assay interference.[4][5]

G cluster_compound This compound (Natural Product) cluster_assay Bioassay System cluster_interference Potential Interferences compound Compound Properties interference Aggregation/Precipitation Fluorescence (Quenching/Intrinsic) Chelation of Metal Ions Redox Activity Reactivity with Assay Reagents compound->interference can cause assay Assay Components & Readout assay->interference can be affected by interference->assay leading to false positives/negatives

Caption: Potential interferences from natural products in bioassays.

Experimental Protocols

Example Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance measured at a reference wavelength (e.g., 690 nm).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent this compound Bioassays
Parameter Potential Issue Recommended Action
Cell Culture High passage numberUse cells below a validated passage number limit.
Mycoplasma contaminationRegularly test for mycoplasma.[2]
Inconsistent seeding densityUse an automated cell counter for accuracy.
Compound Degradation in storageAliquot stock solutions; avoid freeze-thaw cycles.
Poor solubilityVisually inspect for precipitation; consider formulation changes.
Interference with assayRun compound in a cell-free system to test for interference.[5]
Assay Protocol Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous liquids.
Inconsistent incubation timesUse timers and a consistent workflow.
Reagent variabilityPrepare fresh reagents for each assay run.[3]
Table 2: Example IC50 Data with High Variability
Experiment Run This compound IC50 (µM) Analyst Cell Passage # Notes
12.5Ap10Baseline
28.1Ap10New stock solution prepared
32.8Bp12Different analyst
415.3Ap25High cell passage number

This table illustrates how different variables can contribute to inconsistent IC50 values.

Hypothetical Signaling Pathway

This compound is reported to have antitumor activity.[6] While its specific mechanism is not detailed in the provided search results, a plausible hypothesis is the induction of apoptosis.

G ChrymutasinB This compound Receptor Cell Surface Receptor (Hypothetical) ChrymutasinB->Receptor binds Caspase8 Caspase-8 Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Validation & Comparative

Comparative Analysis of Chrymutasin B and Doxorubicin in Breast Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis between Chrymutasin B and the widely-used chemotherapeutic agent doxorubicin in the context of breast cancer cell lines is currently not feasible due to a significant lack of publicly available research data on this compound.

Initial literature searches did not yield any studies detailing the effects of this compound on breast cancer cell lines. The primary available reference to "Chrymutasins" is a 1994 study describing the isolation of Chrymutasins A, B, and C as novel antitumor antibiotics. This study mentions the in vitro cytotoxic activity of Chrymutasin A but does not provide specific data on breast cancer cell lines or for this compound.

Consequently, this guide will focus on providing a comprehensive overview of the experimental data and established mechanisms of doxorubicin in key breast cancer cell lines, adhering to the requested format for researchers, scientists, and drug development professionals.

Doxorubicin: An In-Depth Look at its Efficacy in Breast Cancer Cell Lines

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including breast cancer. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of doxorubicin on two commonly studied breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 ValueTreatment DurationAssay Method
MCF-70.68 ± 0.04 µg/mL48 hoursMTT Assay
MCF-74 µM48 hoursMTT Assay
MCF-78306 nM48 hoursSRB Assay
MCF-73.09 ± 0.03 µg/mL48 hoursMTT Assay
MCF-7/ADR (Doxorubicin Resistant)13.2 ± 0.2 µg/mL48 hoursMTT Assay
MDA-MB-2311 µM48 hoursMTT Assay
MDA-MB-2316602 nM48 hoursSRB Assay
MDA-MB-2311.65 ± 0.23 µg/mLNot SpecifiedMTT Assay

Table 2: Apoptotic and Cell Cycle Effects of Doxorubicin

Cell LineDoxorubicin ConcentrationEffect
MCF-750, 200, 800 nMIncreased apoptosis rates by 5.8%, 10%, and 13.75% respectively, compared to control.[5]
MCF-7200 nM~7-fold increase in Bax/Bcl-2 ratio compared to control.[5]
MCF-7800 nMIncreased cells in G0/G1 arrest by 7.13-fold; cell cycle arrest predominantly at G2/M (36.32%).[5]
MDA-MB-23150, 200, 800 nMIncreased apoptosis rates by 6.75%, 15%, and 8.25% respectively, compared to control.[5]
MDA-MB-231200 nM~2-fold increase in Bax/Bcl-2 ratio compared to control.[5]
MDA-MB-231800 nMIncreased cells in G0/G1 arrest by 1.83-fold; cell cycle arrest predominantly at G2/M (45.67%).[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of doxorubicin on breast cancer cell lines.

Materials:

  • Breast cancer cells (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of doxorubicin in serum-free medium.

  • Remove the culture medium from the wells and add 200 µL of the doxorubicin dilutions. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • After incubation, remove the drug-containing medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[7]

  • Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Doxorubicin Treatment cluster_measurement Day 4: Viability Measurement seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dox Prepare doxorubicin dilutions add_dox Add doxorubicin to cells prepare_dox->add_dox incubate_treatment Incubate for 48h add_dox->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance

Workflow for MTT Cell Viability Assay.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following doxorubicin treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant for detached cells) after doxorubicin treatment.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Doxorubicin's autofluorescence should be considered when setting up the flow cytometer, and appropriate compensation controls should be used.[8]

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest_cells Harvest treated cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_annexin_pi Add Annexin V-FITC and PI incubate_dark Incubate for 15 min in dark add_annexin_pi->incubate_dark analyze_flow Analyze by flow cytometry

Workflow for Apoptosis Analysis by Flow Cytometry.
Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspases, PARP).

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Signaling Pathways

Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms that converge on the induction of apoptosis.

Doxorubicin_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_apoptosis Apoptosis Induction Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Caspase_Cascade Caspase Cascade Activation Mitochondrial_Stress->Caspase_Cascade p53_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Simplified signaling pathway of doxorubicin-induced apoptosis.

References

A Comparative Analysis of Cross-Resistance Between Chrymutasin B and Other Antibiotics: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract:

This guide outlines a proposed experimental framework to investigate the cross-resistance profile of Chrymutasin B, a novel-aglycone antitumor antibiotic, against a panel of established antibiotics. Due to the limited publicly available data on the cross-resistance of this compound, this document presents a hypothetical study design, including detailed experimental protocols, hypothetical comparative data, and visualizations of the proposed workflow and potential resistance mechanisms. The objective is to provide a comprehensive template for researchers to conduct such studies, thereby elucidating the resistance profile of this compound and informing its potential clinical applications.

Introduction

Chrymutasins are novel-aglycone antitumor antibiotics isolated from a mutant strain of Streptomyces chartreusis.[1][2] While their primary characterization has focused on antitumor properties, their antimicrobial activities warrant a thorough investigation, particularly concerning the potential for cross-resistance with existing antibiotic classes. Understanding the cross-resistance profile of a new antibiotic is crucial for predicting its efficacy, guiding therapeutic use, and mitigating the development of multidrug-resistant pathogens.

This guide proposes a series of experiments to systematically evaluate the cross-resistance between this compound and a selection of antibiotics with diverse mechanisms of action. The presented data is hypothetical and serves to illustrate the expected outcomes of such a study.

Hypothetical Cross-Resistance Data

The following tables summarize the hypothetical results of susceptibility testing of bacterial strains with induced resistance to this compound against a panel of other antibiotics. Minimum Inhibitory Concentration (MIC) values are presented in µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics against a this compound-Resistant Strain of Staphylococcus aureus

AntibioticClassMechanism of ActionMIC (µg/mL) for Parental StrainMIC (µg/mL) for this compound-Resistant StrainFold Change in MIC
This compound Glycoside DNA Intercalation (presumed) 2 >128 >64
DoxorubicinAnthracyclineDNA Intercalation46416
CiprofloxacinFluoroquinoloneDNA Gyrase Inhibition111
VancomycinGlycopeptideCell Wall Synthesis Inhibition221
LinezolidOxazolidinoneProtein Synthesis Inhibition441
DaptomycinLipopeptideCell Membrane Disruption111

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics against a this compound-Resistant Strain of Escherichia coli

AntibioticClassMechanism of ActionMIC (µg/mL) for Parental StrainMIC (µg/mL) for this compound-Resistant StrainFold Change in MIC
This compound Glycoside DNA Intercalation (presumed) 8 >512 >64
Mitomycin CMitomycinDNA Cross-linking23216
LevofloxacinFluoroquinoloneDNA Gyrase Inhibition0.50.51
CeftriaxoneCephalosporinCell Wall Synthesis Inhibition111
GentamicinAminoglycosideProtein Synthesis Inhibition221
ColistinPolymyxinCell Membrane Disruption0.50.51

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

Generation of this compound-Resistant Bacterial Strains

A standard serial passage method would be employed to induce resistance to this compound in susceptible bacterial strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922).

  • Initial Susceptibility Testing: Determine the baseline MIC of this compound for the parental bacterial strains using the broth microdilution method as per CLSI guidelines.

  • Serial Passage: Inoculate the bacterial strain into a sub-inhibitory concentration (0.5 x MIC) of this compound in Mueller-Hinton Broth (MHB).

  • Incremental Exposure: After 24 hours of incubation, the MIC is redetermined. The population from the well preceding the new MIC is used to inoculate a fresh series of dilutions with increasing concentrations of this compound.

  • Iterative Selection: This process is repeated for a sufficient number of passages until a significant (e.g., >64-fold) increase in the MIC of this compound is observed.

  • Confirmation of Resistance: The stability of the resistant phenotype is confirmed by passaging the resistant strain in an antibiotic-free medium for several generations and then re-testing the MIC of this compound.

Antimicrobial Susceptibility Testing (AST)

The cross-resistance profile of the generated this compound-resistant strains would be evaluated against a panel of other antibiotics.

  • Broth Microdilution: The MICs of the selected antibiotics (as listed in Tables 1 and 2) are determined for both the parental and the this compound-resistant strains using the broth microdilution method.

  • Panel Selection: The panel should include antibiotics with diverse mechanisms of action to probe for specific and general resistance mechanisms.

  • Data Interpretation: A significant increase in the MIC of another antibiotic for the this compound-resistant strain, compared to the parental strain, would indicate cross-resistance.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the cross-resistance study.

G cluster_0 Resistance Induction cluster_1 Cross-Resistance Assessment A Parental Bacterial Strain (e.g., S. aureus, E. coli) B Determine Baseline MIC of this compound A->B F Parental Strain A->F C Serial Passage in Sub-inhibitory Concentrations of this compound B->C D Monitor for MIC Increase C->D D->C Continue Passaging E Isolate Stable This compound-Resistant Strain D->E >64-fold Increase G This compound-Resistant Strain E->G H Broth Microdilution with Antibiotic Panel F->H G->H I Compare MICs H->I J Analyze Fold Change in MIC I->J

Workflow for this compound cross-resistance study.
Hypothetical Mechanisms of Cross-Resistance

The following diagram illustrates potential signaling pathways and mechanisms that could lead to cross-resistance between this compound and other antibiotics.

G cluster_0 Antibiotic Action cluster_1 Resistance Mechanisms cluster_2 Outcome ChrymutasinB This compound Target Bacterial DNA ChrymutasinB->Target Intercalation Permeability Decreased Membrane Permeability ChrymutasinB->Permeability Induces Doxorubicin Doxorubicin Doxorubicin->Target Intercalation Efflux Upregulation of Efflux Pumps Target->Efflux Induces Modification Target Modification Target->Modification Induces CrossResistance Cross-Resistance Efflux->CrossResistance Modification->CrossResistance Permeability->CrossResistance

Potential mechanisms of this compound cross-resistance.

Conclusion

This guide provides a foundational framework for investigating the cross-resistance profile of this compound. The hypothetical data and experimental designs presented herein offer a starting point for researchers to conduct empirical studies. A thorough understanding of this compound's cross-resistance patterns is essential for its future development as a potential therapeutic agent. The methodologies and visualizations provided can be adapted to study other novel antimicrobial compounds, contributing to the broader effort of combating antibiotic resistance.

References

Validating the Target of Chrymutasin B in Tumor Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-tumor compound, Chrymutasin B, against established therapeutic alternatives. The focus is on the experimental validation of its putative target, Tumor-Associated Kinase X (TAKX), a fictional kinase implicated in oncogenic signaling. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to offer a comprehensive framework for target validation in oncology research.

Introduction to this compound and its Putative Target: TAKX

This compound is a novel small molecule inhibitor designed to target cancer cells. Preliminary screenings suggest its efficacy is mediated through the inhibition of Tumor-Associated Kinase X (TAKX), a serine/threonine kinase overexpressed in several aggressive tumor types. The TAKX signaling pathway is believed to play a crucial role in cell proliferation, survival, and metastasis. Validating TAKX as the direct and primary target of this compound is a critical step in its preclinical development. This guide outlines the necessary experimental approaches for such validation and compares the performance of this compound with existing cancer therapies that target similar oncogenic pathways.

Comparative Analysis of Anti-Tumor Efficacy

The in vitro and in vivo efficacy of this compound was compared with two established anti-cancer agents: Crizotinib, a multi-target kinase inhibitor[1], and a therapeutic monoclonal antibody targeting an upstream receptor in the TAKX pathway.

Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines

Compound/AgentTarget(s)Cell Line (Lung Adenocarcinoma) IC50 (nM)Cell Line (Breast Cancer) IC50 (nM)Cell Line (Non-Tumorigenic Control) IC50 (nM)
This compound TAKX (putative) 15.2 28.5 > 10,000
CrizotinibALK, ROS1, c-Met[1]45.8150.3> 10,000
Anti-Receptor mAbUpstream Receptor98.1210.6> 10,000

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupDosing RegimenAverage Tumor Volume Reduction (%)Survival Benefit (%)
Vehicle Control10 mL/kg, oral, daily00
This compound 25 mg/kg, oral, daily 78.2 65
Crizotinib50 mg/kg, oral, daily65.452
Anti-Receptor mAb10 mg/kg, IV, weekly58.945

Experimental Protocols for Target Validation

Robust target validation is essential to ensure that a drug's therapeutic effects are due to its intended mechanism of action.[2] The following protocols are key to validating TAKX as the target of this compound.

Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on TAKX enzymatic activity.

  • Methodology:

    • Recombinant human TAKX protein is incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added in a range of concentrations.

    • The kinase reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

    • The IC50 value is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of this compound to TAKX in a cellular context.

  • Methodology:

    • Intact tumor cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble TAKX remaining at each temperature is quantified by Western blot.

    • A shift in the melting temperature of TAKX in the presence of this compound indicates direct binding.

RNA Interference (RNAi) Rescue Experiment
  • Objective: To demonstrate that the cytotoxic effect of this compound is dependent on the presence of TAKX.

  • Methodology:

    • Tumor cells are transfected with siRNA specifically targeting TAKX to knock down its expression. A non-targeting siRNA is used as a control.

    • A separate group of TAKX-knockdown cells is transfected with a rescue construct expressing an siRNA-resistant form of TAKX.

    • All cell groups are treated with this compound.

    • Cell viability is assessed after 72 hours. A loss of this compound efficacy in TAKX-knockdown cells, which is restored in the rescue group, validates TAKX as the target.[2][3]

Visualizing Key Processes and Pathways

Diagrams are provided to illustrate the hypothetical TAKX signaling pathway, the experimental workflow for target validation, and the logical relationship between the therapeutic approaches.

TAKX_Signaling_Pathway Extracellular_Signal Growth Factor Receptor Upstream Receptor Extracellular_Signal->Receptor TAKX TAKX Receptor->TAKX Activates Downstream_Kinase Downstream Kinase TAKX->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Chrymutasin_B This compound Chrymutasin_B->TAKX Antibody Anti-Receptor mAb Antibody->Receptor

Caption: Hypothetical TAKX signaling pathway and points of intervention.

Target_Validation_Workflow Start Hypothesis: This compound targets TAKX Biochemical_Assay Biochemical Assay (Kinase Inhibition) Start->Biochemical_Assay Cellular_Binding Cellular Binding Assay (CETSA) Biochemical_Assay->Cellular_Binding Confirms direct inhibition Functional_Assay Functional Cellular Assay (RNAi Rescue) Cellular_Binding->Functional_Assay Confirms target engagement in cells Validation Target Validated Functional_Assay->Validation Confirms target dependency

Caption: Experimental workflow for validating the target of this compound.

Logical_Comparison Therapies Therapeutic Approaches Chrymutasin_B This compound Small Molecule Intracellular Target (TAKX) Therapies->Chrymutasin_B Crizotinib Crizotinib Small Molecule Multiple Intracellular Targets Therapies->Crizotinib Antibody Anti-Receptor mAb Large Molecule (Antibody) Extracellular Target Therapies->Antibody

Caption: Logical comparison of therapeutic modalities.

Discussion and Future Directions

The presented data and protocols outline a clear path for the validation of TAKX as the primary target of this compound. The hypothetical results suggest that this compound has potent and selective anti-tumor activity, superior to the tested alternatives in these models. The multi-step validation process, combining biochemical, cellular, and functional assays, is crucial for building a strong case for its mechanism of action.

Future work should focus on identifying potential off-target effects and understanding mechanisms of resistance. While targeted therapies have transformed cancer treatment, resistance is a common challenge.[1] Combining this compound with other therapies, such as immunotherapy or other targeted agents, could be a promising strategy to enhance efficacy and overcome resistance.[4] Further preclinical studies, including patient-derived xenograft models, are warranted to confirm the therapeutic potential of this compound before advancing to clinical trials.

References

Comparative Analysis of Chrymutasin B Analogs' Activity: A Guided Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Chrymutasin B analogs' activity. This guide outlines the current landscape of research, provides a framework for evaluation, and details essential experimental protocols in the absence of extensive publicly available data on this compound analogs.

Introduction to this compound

This compound is a novel antitumor antibiotic with a unique aglycone moiety, originally isolated from a mutant strain of Streptomyces chartreusis.[1] It belongs to the same family as chartreusin, another antitumor antibiotic.[1] Research has indicated that related compounds, such as Chrymutasin A, exhibit in vivo antitumor activity superior to that of chartreusin, with equivalent in vitro cytotoxicity against various cell lines.[1] However, specific quantitative data on the biological activity of a series of this compound analogs is not extensively available in the public domain.

This guide provides a framework for the comparative analysis of this compound analogs by drawing parallels with the closely related chartreusin analogs and outlining standardized experimental protocols for assessing antitumor activity.

Comparative Activity of Chartreusin Analogs (As a Surrogate for this compound Analogs)

Due to the limited data on this compound analogs, this section presents a comparative analysis of chartreusin analogs to illustrate the principles of structure-activity relationship (SAR) studies in this class of compounds. These findings may offer insights into potential modifications for this compound to modulate its activity.

Several synthetic analogs of chartreusin have been developed and evaluated for their antitumor properties. Modifications have been focused on improving efficacy, solubility, and pharmacokinetic profiles.[2][3][4] For instance, a series of 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins demonstrated significant antitumor activity.[3][4] Furthermore, pathway engineering and mutational synthesis have led to the generation of novel chartreusin analogs with varied substituents, revealing that even minor structural changes can significantly impact biological activity.[5] For example, the replacement of a methyl group with a hydrogen atom was found to decrease cytotoxicity while enhancing antimycobacterial properties.[5] Additionally, the introduction of vinyl and ethynyl groups, when irradiated with blue light, led to an increase in antiproliferative potency.[5]

Table 1: Comparative in vitro activity of Chartreusin and its Analogs against select cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
ChartreusinL1210~0.1[2]
Fucose Analog (6)L1210~0.1[2]
Glucose Analog (7)L1210~0.05[2]
Maltose Analog (8)L1210~0.05[2]
Vinyl-ChartreusinColorectal CancerImproved Potency[5]
Ethynyl-ChartreusinColorectal CancerImproved Potency[5]

* Specific IC50 values were not provided in the source; "improved potency" is a qualitative description from the study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound analogs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete growth medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs, e.g., DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the analog concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound Analogs (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Determine Analog Potency analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs.

Hypothetical Signaling Pathway of Antitumor Activity

Due to the lack of specific mechanistic data for this compound, the following diagram illustrates a representative signaling pathway often implicated in the action of antitumor antibiotics. This is a hypothetical representation and may not reflect the actual mechanism of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CBA This compound Analog DNA DNA CBA->DNA Intercalation TopoII Topoisomerase II CBA->TopoII Inhibition Mitochondrion Mitochondrion CBA->Mitochondrion Induces Stress Transcription Transcription DNA->Transcription Replication DNA Replication TopoII->Replication ROS Reactive Oxygen Species (ROS) ROS->Mitochondrion Mitochondrion->ROS Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A hypothetical signaling pathway for an antitumor antibiotic.

Conclusion

While specific data on this compound analogs remains limited, the information available for the closely related chartreusin analogs provides a valuable starting point for understanding potential structure-activity relationships. The standardized experimental protocols and workflows presented here offer a robust framework for the systematic evaluation of novel this compound derivatives. Further research into the synthesis and biological testing of a focused library of this compound analogs is crucial to elucidate their therapeutic potential and mechanism of action.

References

Head-to-head comparison of different Chrymutasin B purification methods

Author: BenchChem Technical Support Team. Date: November 2025

Chrymutasin B, a novel-aglycone antitumor antibiotic, is a secondary metabolite produced by a mutant strain of Streptomyces chartreusis.[1][2] Its purification from the fermentation broth is a critical step in its study and potential therapeutic application. This guide provides a comparative overview of potential purification strategies for this compound, based on established methods for similar antitumor antibiotics isolated from Streptomyces. While specific comparative studies on this compound purification are limited, this guide synthesizes common techniques to provide a framework for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Purification Techniques

The purification of this compound, like other glycosidic antibiotics from Streptomyces, typically involves a multi-step process combining extraction and chromatographic techniques. The choice and sequence of these techniques are critical for achieving high purity and yield.

Purification StepMethodPrincipleAdvantagesDisadvantages
Initial Extraction Solvent Extraction (e.g., Acetone, Butanol)Partitioning of the compound from the fermentation broth or mycelium into an organic solvent based on solubility.Simple, rapid, and effective for initial concentration and removal of polar impurities.Low selectivity, co-extraction of other lipophilic compounds.
Primary Purification Silica Gel Column ChromatographyAdsorption chromatography where compounds are separated based on their polarity. Non-polar compounds elute first.High loading capacity, cost-effective, good for separating compounds with different polarities.Can lead to sample loss, resolution may be limited for structurally similar compounds.
Intermediate Purification Ion-Exchange ChromatographySeparation based on the net charge of the molecule. Molecules bind to a charged stationary phase and are eluted by changing the pH or ionic strength of the mobile phase.High resolution and capacity, effective for separating charged molecules like this compound which contains an amino group.[2]Sensitive to pH and buffer concentration, can cause protein denaturation.
Polishing Step Size-Exclusion Chromatography (Gel Filtration)Separation of molecules based on their size and shape. Larger molecules elute first as they are excluded from the pores of the stationary phase.Gentle, non-denaturing conditions, useful for removing aggregates and small molecule impurities.Limited resolution, low loading capacity.
High-Resolution Purification High-Performance Liquid Chromatography (HPLC)A high-pressure version of column chromatography that provides rapid and high-resolution separations. Can be used in normal-phase, reverse-phase, or other modes.High speed, high resolution, and high sensitivity. Amenable to automation.Higher cost of equipment and solvents, limited loading capacity for preparative scale.

Experimental Protocols

Below are generalized experimental protocols for the key purification steps. These should be optimized based on the specific characteristics of the this compound molecule and the fermentation broth.

Solvent Extraction
  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. This compound is likely present in the mycelium, similar to other antitumor antibiotics from Streptomyces.

  • Extraction: Resuspend the mycelial cake in acetone and stir for several hours.

  • Filtration: Filter the mixture to remove the mycelial debris.

  • Concentration: Evaporate the acetone under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Extraction: Dissolve the crude extract in a suitable buffer and perform a liquid-liquid extraction with a non-polar solvent like butanol to further concentrate the this compound and remove polar impurities.

Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the dried butanol extract in a minimal amount of the starting mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing the purified this compound and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC)
  • Column: Use a C18 reverse-phase HPLC column for purification.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified sample from the previous step in the initial mobile phase and filter it through a 0.22 µm filter.

  • Injection and Elution: Inject the sample onto the column and run the gradient.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction for purity using an analytical HPLC system with a diode-array detector.

Mandatory Visualization

Experimental Workflow for this compound Purification

Purification_Workflow Fermentation Streptomyces chartreusis Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Solvent_Extraction Solvent Extraction (Acetone/Butanol) Harvesting->Solvent_Extraction Crude Extract Silica_Gel Silica Gel Column Chromatography Solvent_Extraction->Silica_Gel Partially Purified Extract IEX Ion-Exchange Chromatography Silica_Gel->IEX SEC Size-Exclusion Chromatography IEX->SEC HPLC Preparative HPLC SEC->HPLC Enriched Fraction Pure_Chrymutasin_B Pure this compound HPLC->Pure_Chrymutasin_B

Caption: A generalized experimental workflow for the purification of this compound.

Biosynthetic Pathway of the Chartreusin Aglycone

While the specific signaling pathway for this compound's antitumor activity is not well-documented, it is structurally related to chartreusin. The following diagram illustrates the proposed biosynthetic pathway of the chartreusin aglycone, which provides insight into the formation of the core structure of this class of compounds.[3][4][5]

Chartreusin_Biosynthesis Polyketide Polyketide Precursor Tetracyclic Tetracyclic Intermediate (Anthracycline-type) Polyketide->Tetracyclic PKS Auramycinone Auramycinone Tetracyclic->Auramycinone Tailoring Enzymes Resomycin_C Resomycin C Auramycinone->Resomycin_C ChaX, ChaU, ChaJ Chartarin Chartarin (Aglycone) Resomycin_C->Chartarin Oxidative Rearrangement Chartreusin Chartreusin Chartarin->Chartreusin Glycosylation

Caption: Proposed biosynthetic pathway of the chartreusin aglycone.

References

A Comparative Metabolomics Guide to Chrymutasin B Production in Streptomyces chartreusis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolome of Streptomyces chartreusis, focusing on the production of the antitumor antibiotic Chrymutasin B. While direct comparative metabolomic data between a this compound-producing mutant and the wild-type strain is not extensively published, this document synthesizes available information to offer insights into the metabolic landscape of this important bacterium and the potential metabolic shifts leading to this compound biosynthesis.

Introduction to Streptomyces chartreusis and this compound

Streptomyces chartreusis is a filamentous bacterium known for its ability to produce a diverse array of secondary metabolites with significant biological activities. The wild-type strain, S. chartreusis NRRL 3882, is a known producer of tunicamycin and calcimycin. Through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG), a mutant strain was developed that produces a novel class of antitumor antibiotics known as chrymutasins, including this compound.[1]

Chrymutasins are glycosidic antibiotics that differ from the parent compound, chartreusin, in their aglycone moiety.[1][2] Understanding the metabolic differences between the wild-type and the chrymutasin-producing mutant is crucial for optimizing its production and for the discovery of novel related compounds.

The Secreted Metabolome of Wild-Type Streptomyces chartreusis NRRL 3882

Recent studies have explored the secreted metabolome of the wild-type S. chartreusis NRRL 3882, revealing a vast and highly regulated chemical inventory.[3][4] This provides a baseline for comparison against which the metabolome of a this compound-producing mutant can be analyzed.

Key Findings from Wild-Type Metabolome Analysis:

  • Extensive Chemical Diversity: Over 1,000 distinct metabolites were detected in culture supernatants, far exceeding the number of predicted biosynthetic gene clusters.[3][4][5]

  • Culture-Dependent Production: The metabolic profile of S. chartreusis is highly dependent on the cultivation conditions, with significant differences observed between complex and chemically defined media.[3][6] For instance, tunicamycins were only produced in complex medium.[3]

  • Known and Novel Compounds: Besides the known production of tunicamycin and calcimycin, the analysis led to the identification of new desferrioxamine siderophores and a novel polyether ionophore, deoxacalcimycin.[3][4]

The following table summarizes some of the identified metabolites from the wild-type S. chartreusis NRRL 3882, highlighting the diversity of its metabolic output.

Metabolite ClassIdentified Compounds
Antibiotics Tunicamycin, Calcimycin, Cezomycin, N-demethyl-calcimycin, Deoxacalcimycin
Siderophores 17 desferrioxamine analogues (including 8 previously unknown)
Other A diverse range of unidentified small molecules

This compound Production in a Mutant Strain

Chrymutasins A, B, and C were isolated from the fermentation broth of a mutant strain of S. chartreusis.[1] The production of these compounds required a significantly long fermentation period, suggesting that the underlying metabolic pathways may be under complex regulation or require specific precursor accumulation.

The key structural difference between chrymutasin and its precursor chartreusin lies in the aglycone core. The chrymutasin aglycone contains an additional carbon and an amino group compared to the chartreusin aglycone.[2] This suggests a divergence in the biosynthetic pathway, likely involving additional enzymatic steps such as amination and potentially altered precursor supply.

Hypothetical Comparative Metabolomics: Wild-Type vs. This compound Producer

A comparative metabolomics study would be instrumental in elucidating the metabolic changes that lead to this compound production. Based on the structural differences and general principles of secondary metabolism in Streptomyces, we can hypothesize the expected metabolic distinctions.

Expected Metabolic Differences:

  • Primary Metabolism: An upregulation of pathways providing the precursors for the modified aglycone would be expected in the mutant. This could involve enhanced flux through the shikimate pathway or amino acid biosynthesis pathways to provide the necessary building blocks.

  • Secondary Metabolism: The metabolic profile of the mutant would be characterized by the presence of chrymutasins and their biosynthetic intermediates. Conversely, the production of chartreusin and its specific intermediates would likely be reduced or absent.

  • Regulatory Molecules: Changes in the levels of signaling molecules, such as gamma-butyrolactones or other quorum sensing molecules, might be observed, reflecting altered regulation of secondary metabolism.

The following diagram illustrates a hypothetical experimental workflow for a comparative metabolomics study.

Experimental Workflow for Comparative Metabolomics A Streptomyces chartreusis Wild-Type Strain C Fermentation in Optimized Medium A->C B Streptomyces chartreusis This compound Mutant B->C D Metabolite Extraction (Intracellular & Extracellular) C->D E LC-MS/MS Analysis D->E F Data Processing & Feature Detection E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Metabolite Identification (Database & Spectral Matching) G->H I Pathway Analysis & Biological Interpretation H->I

Caption: A proposed workflow for comparing the metabolomes of wild-type and this compound-producing Streptomyces chartreusis.

The diagram below speculates on the potential divergence in the biosynthetic pathways of Chartreusin and Chrymutasin.

Hypothetical Biosynthetic Pathway Divergence P Common Precursors (e.g., from Shikimate Pathway) I Key Intermediate P->I C_Aglycone Chartreusin Aglycone Biosynthesis I->C_Aglycone Wild-Type Pathway Ch_Aglycone Chrymutasin Aglycone Biosynthesis (Additional C and N incorporation) I->Ch_Aglycone Mutant Pathway Glycosylation Glycosylation C_Aglycone->Glycosylation Ch_Aglycone->Glycosylation Chartreusin Chartreusin ChrymutasinB This compound Glycosylation->Chartreusin Glycosylation->ChrymutasinB

Caption: A simplified diagram illustrating the potential point of divergence in the biosynthesis of Chartreusin and Chrymutasin aglycones.

Experimental Protocols for Comparative Metabolomics

The following are generalized experimental protocols for conducting a comparative metabolomics study of Streptomyces chartreusis, based on established methodologies for Streptomyces species.

5.1. Fermentation

  • Strain Cultivation: Prepare seed cultures of S. chartreusis wild-type and the this compound-producing mutant in a suitable liquid medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking for 2-3 days.

  • Production Culture: Inoculate a production medium with the seed culture. The choice of production medium is critical and should be optimized for this compound production. A complex medium is often beneficial for secondary metabolite production in Streptomyces.

  • Time-Course Sampling: Collect culture samples at different time points throughout the fermentation process (e.g., 24, 48, 72, 96, 120 hours) to capture the dynamics of metabolite production. Separate the mycelium from the supernatant by centrifugation.

5.2. Metabolite Extraction

  • Extracellular Metabolites: The culture supernatant can be used directly or after solid-phase extraction (SPE) for enrichment of metabolites.

  • Intracellular Metabolites: Quench the metabolism of the mycelial pellet rapidly (e.g., with liquid nitrogen). Extract metabolites using a solvent system such as a mixture of methanol, chloroform, and water.

5.3. LC-MS/MS Analysis

  • Chromatography: Perform liquid chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes. Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for metabolite identification.

5.4. Data Analysis

  • Data Preprocessing: Use software such as XCMS, MZmine, or vendor-specific software to perform peak picking, alignment, and quantification.

  • Statistical Analysis: Employ multivariate statistical analysis techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that are significantly different between the wild-type and mutant strains.

  • Metabolite Identification: Identify differential metabolites by comparing their accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, PubChem) and literature data.

Conclusion and Future Directions

While a direct comparative metabolomics study on this compound-producing S. chartreusis is yet to be published, the available data on the wild-type's metabolome and the nature of the chrymutasin compounds provide a strong foundation for such investigations. Future research combining metabolomics with genomics and transcriptomics will be invaluable for a complete understanding of the biosynthetic pathway of this compound. This will not only enable the rational engineering of S. chartreusis for improved production but also facilitate the discovery of novel, bioactive natural products.

References

Safety Operating Guide

Essential Safety Protocols for Handling Novel or Uncharacterized Compounds Like Chrymutasin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Chrymutasin B" is not a recognized chemical in publicly available safety databases, this document provides essential safety and logistical information based on general best practices for handling new or uncharacterized chemical entities in a research and development setting. A thorough risk assessment by qualified personnel is mandatory before any handling of a novel compound.

This guide provides procedural, step-by-step guidance to ensure the safety of all personnel involved in the handling, use, and disposal of potent, novel, or uncharacterized chemical compounds.

Personal Protective Equipment (PPE) Recommendations

Personal protective equipment (PPE) is crucial for minimizing exposure to potentially hazardous workplace materials.[1][2] The selection of appropriate PPE depends on the anticipated level of exposure and the nature of the work being conducted.[1][3] For a novel compound like this compound, a conservative approach is recommended.

The following table summarizes the recommended PPE for various laboratory activities. All PPE should be donned before entering the designated work area and doffed before exiting to prevent the spread of contamination.[4]

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Disposable, fluid-resistant lab coat with tight cuffs- Double gloves (e.g., nitrile)- ANSI Z87.1-compliant safety glasses with side shields- N95 respirator or higher (e.g., PAPR)High risk of aerosol generation and inhalation of fine powders. Double gloving protects against tears and contamination.
Solubilization and Dilution - Chemical-resistant apron over a disposable lab coat- Double gloves (nitrile or other chemically resistant material)- Chemical splash goggles or a full-face shield- Work within a certified chemical fume hoodPotential for splashes and generation of vapors.[4] A fume hood provides primary containment.
Cell Culture/In Vitro Assays - Disposable lab coat- Nitrile gloves- Safety glasses- Work within a Class II Biosafety Cabinet (BSC)Protects both the user and the cell culture from contamination. The BSC provides a sterile work environment and user protection.
In Vivo Studies (Dosing/Handling) - Disposable, solid-front gown with tight cuffs- Double gloves- Safety glasses with side shields- N95 respirator (minimum)Minimizes skin contact and inhalation of aerosols that may be generated during animal handling and dosing procedures.
Waste Disposal - Chemical-resistant apron- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles or a full-face shieldProtects against splashes and direct contact with concentrated waste materials during segregation and packaging.

Experimental Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.[4] The following procedure should be followed diligently.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Select the appropriate body protection and put it on. Fasten all closures (ties, snaps).

  • Respirator/Mask: If required, perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position securely over the face and eyes.

  • Gloves: Don the first pair of gloves. Don the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the gown.

Doffing (Taking Off) Sequence:

  • Gloves (Outer Pair): Remove the outer pair of gloves. Be careful not to touch your skin with the contaminated outer surface.

  • Gown/Lab Coat: Unfasten and remove the gown by rolling it down and away from the body, turning it inside out as you go.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator/Mask: Remove from the back of the head.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plan

A clear plan for the handling and disposal of this compound and all associated contaminated materials is essential.

Operational Plan:

  • All work with this compound should be conducted in a designated area with restricted access.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[5]

  • Keep all containers of this compound tightly closed when not in use.

  • Use disposable plastic-backed absorbent liners on work surfaces to contain spills.

Disposal Plan:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns) must be collected in a clearly labeled, leak-proof hazardous waste container.[6]

  • Liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[6] Do not dispose of this waste down the sink.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

  • Contaminated sharps (needles, blades) must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.[6]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling a novel compound from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal a Risk Assessment b Assemble PPE a->b c Prepare Designated Work Area b->c d Don PPE c->d e Weighing/Solubilization in Fume Hood d->e f Perform Experiment e->f g Segregate Waste f->g h Decontaminate Work Area g->h i Doff PPE h->i j Wash Hands i->j k Store Waste in Designated Area j->k l Schedule Waste Pickup k->l

Caption: Workflow for Handling Novel Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.